molecular formula C13H14F3NO B12238289 4,4,4-trifluoro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)butan-1-one

4,4,4-trifluoro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)butan-1-one

Cat. No.: B12238289
M. Wt: 257.25 g/mol
InChI Key: KUSDCINJIAVLKJ-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)butan-1-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)butan-1-one typically involves the reaction of 2-methyl-2,3-dihydro-1H-indole with a trifluoromethyl ketone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the indole reacts with 4,4,4-trifluoro-1-butanone in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

4,4,4-Trifluoro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate cellular signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
  • 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

Uniqueness

4,4,4-Trifluoro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)butan-1-one is unique due to the presence of both the trifluoromethyl group and the indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H14F3NO

Molecular Weight

257.25 g/mol

IUPAC Name

4,4,4-trifluoro-1-(2-methyl-2,3-dihydroindol-1-yl)butan-1-one

InChI

InChI=1S/C13H14F3NO/c1-9-8-10-4-2-3-5-11(10)17(9)12(18)6-7-13(14,15)16/h2-5,9H,6-8H2,1H3

InChI Key

KUSDCINJIAVLKJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CCC(F)(F)F

Origin of Product

United States

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